CV-159

Descripción

Propiedades

IUPAC Name |

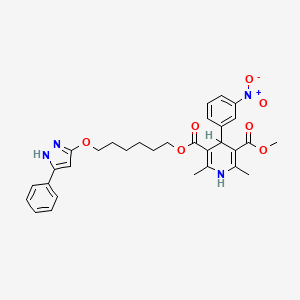

3-O-methyl 5-O-[6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O7/c1-20-27(30(36)40-3)29(23-14-11-15-24(18-23)35(38)39)28(21(2)32-20)31(37)42-17-10-5-4-9-16-41-26-19-25(33-34-26)22-12-7-6-8-13-22/h6-8,11-15,18-19,29,32H,4-5,9-10,16-17H2,1-3H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKHXFXYNBTHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCCCCOC2=NNC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801006778 | |

| Record name | Methyl 6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86384-98-7 | |

| Record name | CV 159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086384987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Apatinib in Endothelial Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "CV-159" did not yield specific public data. This document details the mechanism of Apatinib, a well-characterized small-molecule inhibitor targeting similar pathways, as a representative example for the requested technical guide.

Executive Summary

Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that demonstrates significant anti-angiogenic properties.[1][2] Its primary mechanism of action involves the highly selective and potent inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator in the angiogenesis signaling cascade.[1][2][3][4][5] By blocking VEGF-mediated signaling in endothelial cells, Apatinib effectively suppresses their proliferation, migration, and formation of new blood vessels, processes critical for tumor growth and metastasis.[1][2][6] This targeted action has established Apatinib as an effective therapeutic agent in various hypervascular tumors, including hepatocellular carcinoma and gastric cancer.[1][3][5][7]

Core Mechanism of Action: Targeting the VEGFR-2 Signaling Axis

Angiogenesis, the formation of new blood vessels, is a fundamental process in tumor progression, providing tumors with essential nutrients and oxygen. This process is primarily driven by the interaction of Vascular Endothelial Growth Factor (VEGF) with its receptor, VEGFR-2, on the surface of endothelial cells.[8][9]

Apatinib exerts its therapeutic effect by directly intervening in this critical pathway:

-

Competitive Binding: Apatinib selectively binds to the intracellular ATP-binding site within the tyrosine kinase domain of VEGFR-2.[1][4]

-

Inhibition of Autophosphorylation: This binding action competitively inhibits the autophosphorylation of VEGFR-2 that would normally occur upon stimulation by VEGF.[1][8]

-

Blockade of Downstream Signaling: By preventing VEGFR-2 activation, Apatinib effectively halts the transduction of signals to downstream intracellular pathways that govern key cellular functions.[1][8]

Affected Signaling Pathways in Endothelial Cells

The inhibition of VEGFR-2 phosphorylation by Apatinib leads to the suppression of multiple downstream signaling cascades crucial for endothelial cell function.

Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling route downstream of VEGFR-2, essential for promoting cell survival, proliferation, and glucose metabolism. Apatinib has been shown to significantly decrease the phosphorylation of PI3K and its downstream effector AKT.[1][3][7][8][10][11][12] The consequences of this inhibition include:

-

Reduced Cell Proliferation and Survival: Suppression of this pathway curtails endothelial cell multiplication and promotes programmed cell death (apoptosis).[3][11]

-

Modulation of Glycolysis: Apatinib can regulate metabolic activity by inhibiting the PI3K/AKT/PFKFB3 pathway, thereby reducing the high rate of glycolysis often observed in endothelial cells within the tumor microenvironment.[3][11]

Inhibition of the RAF/MEK/ERK (MAPK) Pathway

The RAF/MEK/ERK signaling cascade, also known as the MAPK pathway, is another critical pathway activated by VEGFR-2 that regulates cell proliferation and migration.[1][12] Apatinib treatment effectively blocks the phosphorylation and activation of ERK1/2 in endothelial cells, contributing to its anti-angiogenic effects.[8][12]

Visual Overview of Signaling Inhibition

Caption: Apatinib inhibits VEGFR-2 autophosphorylation, blocking PI3K/AKT and RAF/MEK/ERK pathways.

Quantitative Data Summary

The potency and cellular effects of Apatinib have been quantified across numerous studies. The following tables summarize key data points.

Table 1: Inhibitory Concentration (IC50) of Apatinib

| Target / Cell Line | IC50 Value | Reference |

| VEGFR-2 | 1 nmol/L | [3] |

| c-Kit | 429 nmol/L | [3] |

| c-Src | 530 nmol/L | [3] |

| RET | 13 nmol/L | [3] |

| SK-Hep-1 (HCC) | 1.5 µmol/L | [8] |

| PLC/PRF/5 (HCC) | 15 µmol/L | [8] |

| H1975 (Lung Cancer) | 29.5 ± 4.38 µM (24h) | [13] |

| H446 (Lung Cancer) | 26.7 ± 4.7 µM (24h) | [13] |

| Various Cancer Lines | 9.30 - 19.13 µM | [14] |

Table 2: Summary of Apatinib's Effects on Endothelial Cell Functions

| Cellular Function | Effect | Concentration / Conditions | Reference |

| Proliferation | Inhibition | Concentration-dependent | [3][5][8] |

| Migration | Inhibition | Significant inhibition observed | [3][5][8] |

| Tube Formation | Significant Inhibition | 1.0 µmol/L (with or without VEGF) | [7][8] |

| Apoptosis | Induction | Treatment for 24 hours | [3][11] |

| Glycolysis | Inhibition | Concentration-dependent | [3] |

| VEGFR-2 Phosphorylation | Inhibition | 20 nmol/L (stimulated with VEGF) | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Apatinib in endothelial cells, primarily Human Umbilical Vein Endothelial Cells (HUVECs).

Western Blot Analysis for Protein Phosphorylation

-

Objective: To measure the effect of Apatinib on the phosphorylation status of VEGFR-2 and its downstream targets (e.g., AKT, ERK).

-

Protocol:

-

Cell Culture: Culture HUVECs in standard growth medium until 80-90% confluent.

-

Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Treatment: Pre-treat cells with Apatinib (e.g., 20 nmol/L) or vehicle (DMSO) for 1-2 hours.[8]

-

Stimulation: Stimulate the cells with recombinant human VEGF (rhVEGF) at a final concentration of 30 ng/mL for specific time points (e.g., 0, 1, 5, 10 minutes).[8]

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against p-VEGFR-2, total VEGFR-2, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Caption: Standard experimental workflow for Western Blot analysis of protein phosphorylation.

Cell Migration Assay (Transwell Assay)

-

Objective: To quantify the inhibitory effect of Apatinib on endothelial cell migration.

-

Protocol:

-

Preparation: Rehydrate Transwell inserts (e.g., 8 µm pore size) in serum-free medium.

-

Seeding: Seed HUVECs in the upper chamber in serum-free medium containing various concentrations of Apatinib or vehicle.

-

Chemoattractant: Add complete medium (containing serum or VEGF) to the lower chamber as a chemoattractant.

-

Incubation: Incubate for 4-24 hours at 37°C.

-

Fixation & Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom surface with methanol and stain with crystal violet.

-

Quantification: Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope.

-

Tube Formation Assay

-

Objective: To assess the effect of Apatinib on the ability of endothelial cells to form capillary-like structures in vitro.

-

Protocol:

-

Coating: Coat wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

-

Seeding: Seed HUVECs onto the Matrigel layer in low-serum medium.

-

Treatment: Treat cells with various concentrations of Apatinib or vehicle, with or without VEGF stimulation (e.g., 30 ng/mL).[8]

-

Incubation: Incubate for 4-18 hours to allow for tube formation.

-

Analysis: Capture images using a microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

-

Logical Relationship of Apatinib's Action

The molecular action of Apatinib initiates a cascade of cellular events that culminate in the inhibition of angiogenesis.

Caption: Logical flow from molecular inhibition by Apatinib to anti-angiogenic outcome.

Conclusion

Apatinib is a potent and highly selective inhibitor of VEGFR-2, a critical receptor in endothelial cell biology and angiogenesis. Its mechanism of action is centered on the blockade of VEGFR-2 autophosphorylation, which leads to the comprehensive shutdown of key downstream pro-survival and pro-proliferative signaling pathways, including PI3K/AKT and RAF/MEK/ERK.[1][8][12] This molecular inhibition translates directly into profound anti-angiogenic effects at the cellular level, characterized by decreased endothelial cell proliferation, migration, and tube formation, alongside an increase in apoptosis.[3][5][8] The well-defined mechanism provides a strong biological rationale for the clinical use of Apatinib in targeting the vascular supply of solid tumors.[5][10]

References

- 1. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]

- 2. Apatinib - Wikipedia [en.wikipedia.org]

- 3. Apatinib regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Apatinib targets both tumor and endothelial cells in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apatinib inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apatinib suppresses the migration, invasion and angiogenesis of hepatocellular carcinoma cells by blocking VEGF and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apatinib targets both tumor and endothelial cells in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apatinib inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apatinib regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apatinib has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 1,4-Dihydropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its significant and varied biological activities. Initially recognized for their potent L-type calcium channel blocking capabilities in the management of cardiovascular diseases, the therapeutic potential of DHP derivatives has expanded into numerous other fields, including oncology, infectious diseases, and neuroprotection.[1][2][3] This in-depth technical guide provides a comprehensive overview of the biological activities of 1,4-DHP derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of key signaling pathways and workflows to support researchers and drug development professionals.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary and most well-characterized biological activity of 1,4-DHP derivatives is the blockade of L-type voltage-gated calcium channels (LTCCs).[3][4] These channels are critical for regulating calcium influx into smooth and cardiac muscle cells, and their modulation by DHPs forms the basis of their therapeutic use in hypertension and angina.[3][4]

1,4-DHPs bind to a specific receptor site on the α1 subunit of the L-type calcium channel, inducing an allosteric modification of the channel's conformation rather than directly obstructing the pore.[5] A crucial aspect of their mechanism is state-dependent binding; DHPs exhibit a higher affinity for the open or inactivated states of the LTCC compared to the resting state. This property contributes to their vascular selectivity, as the smooth muscle cells in blood vessels have a more depolarized resting membrane potential than cardiac muscle cells.[4]

Signaling Pathway for L-Type Calcium Channel Blockade

The following diagram illustrates the signaling pathway of L-type calcium channel activation and its inhibition by 1,4-dihydropyridine derivatives.

Caption: L-type calcium channel signaling and DHP blockade.

Expanding Horizons: Beyond Calcium Channel Blockade

Recent research has unveiled a broader spectrum of biological activities for 1,4-DHP derivatives, positioning them as promising candidates for a variety of therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 1,4-DHP derivatives against various cancer cell lines.[5][6][7] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the reversal of multidrug resistance (MDR).[4] Some derivatives have shown selectivity for cancer cells over normal cells, highlighting their potential as novel anticancer agents.[5]

Antimicrobial and Antitubercular Activities

1,4-DHP derivatives have also emerged as a potential new class of antimicrobial agents.[8][9][10] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.[8][10] Notably, some derivatives have demonstrated significant antitubercular activity, with minimum inhibitory concentrations (MICs) comparable to or even lower than first-line drugs like isoniazid.

Antioxidant Activity

The structural similarity of the 1,4-dihydropyridine ring to the nicotinamide part of the NADH coenzyme suggests an intrinsic antioxidant potential.[11] Several studies have confirmed the radical scavenging and antioxidant properties of DHP derivatives, which may contribute to their protective effects against oxidative stress-related disorders.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various 1,4-dihydropyridine derivatives from published studies.

Table 1: Calcium Channel Blocking Activity

| Compound | IC50 (µM) | Assay | Reference |

| Nifedipine | 0.43 - 3.49 | (+)-[3H]PN 200-110 binding in rat brain | |

| Compound 54 | - | Increased Kd for (+)-[3H]PN 200-110 | |

| Compound 68 | - | Decreased Bmax for (+)-[3H]PN 200-110 | |

| Cilnidipine | - | L/N-type calcium channel dual blocker | [12] |

Table 2: Anticancer Activity

| Derivative Class | Cell Line(s) | IC50 Range (µM) | Reference |

| Hantzsch esters (18, 20) | HeLa, MCF-7 | Selectively cytotoxic | [5] |

| 1,2,3-triazole hybrids | Colorectal adenocarcinoma | 0.63 ± 0.05 to 5.68 ± 0.14 | [13] |

| Thiazole substituted 1,4-DHPs | MCF-7, LS180, MOLT-4 | 17.4 ± 2.0 to 29.7 ± 4.7 | [7] |

Table 3: Antimicrobial and Antitubercular Activity

| Derivative | Organism | MIC (µg/mL) | Reference |

| Compound IV | Mycobacterium tuberculosis (resistant strains) | 3.1 - 6.2 | [8] |

| Diethyl 1-(2-chlorophenyl)-...-dicarboxylate 4e | Mycobacterium tuberculosis | 0.02 | |

| Various derivatives | Gram-positive and Gram-negative bacteria | 50 - 100 | [8] |

| Various derivatives | Fungi | 25 - 50 | [8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch Reaction)

This protocol describes a general one-pot synthesis of 1,4-DHP derivatives.[1]

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a source of ammonia (e.g., ammonium acetate, 1.2 mmol) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. The crude product is then washed with cold solvent and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine derivative.

Protocol 2: Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the synthesized 1,4-DHP derivatives in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 1-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[4]

Experimental Workflow: MTT Assay

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

CV-159 as a Calcium Channel Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CV-159, a novel 1,4-dihydropyridine derivative, presents a dual mechanism of action as both a Ca2+ channel antagonist and a potent anti-calmodulin agent. While its classification as a dihydropyridine suggests a primary role in blocking L-type calcium channels, a significant body of research has focused on its calmodulin inhibitory functions and subsequent downstream effects on intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, summarizing the available quantitative data, detailing experimental protocols from key studies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of cardiovascular and inflammatory diseases.

Introduction

This compound, with the chemical name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester, is a unique molecule that combines the structural features of a dihydropyridine calcium channel blocker with significant anti-calmodulin activity. This dual functionality distinguishes it from traditional dihydropyridine drugs. Research has primarily explored its therapeutic potential in conditions associated with inflammation and ischemia-reperfusion injury, where both calcium dysregulation and calmodulin-mediated signaling play crucial roles.

Core Mechanism of Action

While this compound is categorized as a Ca2+ channel antagonist, its most thoroughly characterized mechanism of action in the available literature is the inhibition of calmodulin (CaM).

Calmodulin Antagonism

This compound directly interacts with calmodulin in a Ca2+-dependent manner, leading to the inhibition of CaM-activated enzymes. This interaction has been quantified through various assays, as detailed in the subsequent sections.

Calcium Channel Antagonism

As a dihydropyridine derivative, this compound is presumed to block L-type voltage-gated Ca2+ channels. This action would lead to a reduction in calcium influx into cells, thereby modulating processes such as muscle contraction and intracellular signaling. However, specific quantitative data, such as IC50 values for distinct calcium channel subtypes or detailed electrophysiological studies on this compound, are not extensively available in the public domain. The observed physiological effects are often attributed to the inhibition of Ca2+ overloading, which can be a consequence of both direct channel blockade and downstream effects of calmodulin inhibition.

Quantitative Data

The following tables summarize the key quantitative data available for this compound, primarily focusing on its anti-calmodulin activity.

Table 1: Inhibitory Activity of this compound on Calmodulin-Dependent Enzymes

| Enzyme | IC50 (µM) | Apparent Ki (µM) | Source |

| Ca2+/CaM activated myosin light chain kinase (MLC kinase) | 6.2 | 0.8 | |

| Ca2+/CaM activated cyclic nucleotide phosphodiesterase (Ca2+-PDE) | 0.55 | Not Reported |

Table 2: Inhibition of Dansyl-Calmodulin Fluorescence

| Parameter | Value (µM) | Source |

| Concentration for 50% inhibition | 1.2 |

Signaling Pathways

This compound has been shown to modulate inflammatory signaling pathways, particularly those induced by Tumor Necrosis Factor-alpha (TNF-α).

Inhibition of TNF-α-Induced Inflammatory Signaling in Endothelial Cells

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Inhibition of Calmodulin-Dependent Enzymes

-

Objective: To determine the inhibitory effect of this compound on the activity of Ca2+/CaM-activated MLC kinase and Ca2+-PDE.

-

Methodology:

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Anti-Calmodulin Effects of CV-159

This technical guide provides a comprehensive overview of the anti-calmodulin (CaM) effects of this compound, a novel dihydropyridine compound. This compound has demonstrated unique inhibitory actions on calmodulin functions, distinguishing it from other dihydropyridine derivatives. This document outlines the quantitative data on its inhibitory activities, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways.

Quantitative Data Summary

This compound's inhibitory effects on calmodulin-dependent enzymes have been quantified through various studies. The following table summarizes the key inhibition constants and concentrations.

| Parameter | Enzyme/Assay | Value (µM) | Source |

| IC₅₀ | Ca²⁺/CaM activated myosin light chain kinase (MLC kinase) | 6.2 | [1] |

| IC₅₀ | Ca²⁺/CaM activated cyclic nucleotide phosphodiesterase (Ca²⁺-PDE) | 0.55 | [1] |

| IC₅₀ | Dansyl-CaM Fluorescence Inhibition | 1.2 | [1] |

| Apparent Kᵢ | MLC kinase | 0.8 | [1] |

| Concentration Range for VCAM-1 Inhibition | TNF-α-induced VCAM-1 expression in rat mesenteric arterial smooth muscle cells | 0.1 - 10 | [2][3] |

Core Signaling Pathways Modulated by this compound

This compound exerts its effects by directly interacting with calmodulin, thereby inhibiting the activation of downstream calmodulin-dependent enzymes. This interaction has been shown to interfere with inflammatory signaling pathways, such as those induced by Tumor Necrosis Factor-alpha (TNF-α).

Diagram: this compound Inhibition of Calmodulin-Dependent Enzymes

Caption: this compound inhibits CaM, preventing activation of MLCK and PDE.

Diagram: this compound Attenuation of TNF-α Induced Inflammatory Signaling

Caption: this compound inhibits TNF-α induced VCAM-1 expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's anti-calmodulin effects.

This protocol outlines the general procedure for determining the IC₅₀ of this compound on Ca²⁺/CaM-activated enzymes like myosin light chain kinase (MLC kinase) and cyclic nucleotide phosphodiesterase (Ca²⁺-PDE).

Diagram: Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for determining IC50 of this compound on CaM-enzymes.

-

Materials:

-

Purified Calmodulin

-

Purified MLC kinase or Ca²⁺-PDE

-

This compound stock solution (in an appropriate solvent like DMSO)

-

Assay buffer (specific to the enzyme, containing CaCl₂)

-

Enzyme-specific substrate (e.g., myosin light chain for MLC kinase, cAMP for Ca²⁺-PDE)

-

ATP (for kinase assays, often radiolabeled, e.g., [γ-³²P]ATP)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for kinase assays)

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, a fixed concentration of calmodulin, and CaCl₂.

-

Varying concentrations of this compound are added to the reaction tubes. A control with no this compound is also prepared.

-

The purified enzyme (MLC kinase or Ca²⁺-PDE) is added to the mixture.

-

The reaction is initiated by the addition of the substrate (and [γ-³²P]ATP for kinase assays).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 5-10 minutes).

-

The reaction is terminated (e.g., by adding a stop solution like EDTA or by boiling).

-

Enzyme activity is quantified. For MLC kinase, this may involve measuring the incorporation of ³²P into the myosin light chain. For Ca²⁺-PDE, it may involve measuring the conversion of cAMP to AMP.

-

The percentage of inhibition for each this compound concentration is calculated relative to the control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

This assay directly demonstrates the interaction of this compound with calmodulin in a Ca²⁺-dependent manner by measuring changes in the fluorescence of dansylated calmodulin.

-

Materials:

-

Dansyl-calmodulin (5-dimethylaminonaphthalene-1-sulfonylated CaM)

-

This compound stock solution

-

Buffer solution (e.g., Tris-HCl)

-

CaCl₂ and EGTA solutions

-

Fluorometer

-

-

Procedure:

-

A solution of dansyl-calmodulin is prepared in the buffer.

-

The baseline fluorescence of the dansyl-calmodulin solution is measured in the presence of EGTA (to ensure a Ca²⁺-free environment).

-

CaCl₂ is added to the solution to achieve a Ca²⁺-saturated state, and the fluorescence is measured again. An increase in fluorescence is expected upon Ca²⁺ binding.

-

Aliquots of this compound stock solution are titrated into the Ca²⁺-saturated dansyl-calmodulin solution.

-

Fluorescence intensity is measured after each addition of this compound.

-

A decrease in fluorescence intensity indicates the binding of this compound to the hydrophobic domains of calmodulin that are exposed upon Ca²⁺ binding.

-

The concentration of this compound that produces a 50% reduction in the Ca²⁺-dependent fluorescence increase is determined as the IC₅₀ for dansyl-CaM fluorescence inhibition.[1]

-

This protocol is used to assess the effect of this compound on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in cultured cells, such as rat mesenteric arterial smooth muscle cells (SMCs).[2][3]

-

Materials:

-

Cultured rat mesenteric arterial SMCs

-

This compound

-

TNF-α

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment

-

PVDF membranes

-

Primary antibody against VCAM-1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

SMCs are cultured to a suitable confluency.

-

Cells are pretreated with various concentrations of this compound (e.g., 0.1 - 10 µM) for a specified time (e.g., 30 minutes).[2][3]

-

Inflammation is induced by adding TNF-α (e.g., 10 ng/ml) to the culture medium.[2][3]

-

Cells are incubated for an extended period (e.g., 24 hours) to allow for VCAM-1 expression.[2][3]

-

Cells are harvested and lysed. The total protein concentration of the lysates is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody against VCAM-1.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

The intensity of the VCAM-1 bands is quantified to determine the effect of this compound on its expression.

-

This guide provides a foundational understanding of the anti-calmodulin properties of this compound. For further in-depth analysis, it is recommended to consult the full-text versions of the cited research articles.

References

- 1. Inhibition of calmodulin function by this compound, a novel dihydropyridine compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms underlying the anti-inflammatory effects of the Ca2+/calmodulin antagonist this compound in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

CV-159: A Technical Guide on its Interruption of TNF-Induced Inflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of CV-159, a 1,4-dihydropyridine derivative, and its role in the modulation of tumor necrosis factor (TNF)-induced inflammation. We will explore the core signaling pathways affected by this compound, present available quantitative data, and provide detailed experimental protocols for the key assays used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are interested in the anti-inflammatory properties of dihydropyridine compounds.

Introduction to this compound

This compound is a unique 1,4-dihydropyridine derivative that has been shown to possess Ca2+ antagonistic and anti-calmodulin actions.[1] While dihydropyridines are a well-known class of L-type calcium channel blockers, this compound exhibits distinct properties, including the ability to interfere with intracellular signaling pathways beyond its effects on calcium influx. Notably, research has highlighted its potential as an anti-inflammatory agent, specifically in the context of vascular inflammation, a key feature of atherosclerosis.[1] This guide will focus on the molecular mechanisms by which this compound mitigates the inflammatory effects induced by TNF.

TNF-Induced Inflammation Pathways

Tumor necrosis factor (TNF) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response. Upon binding to its receptor, TNFR1, TNF triggers a cascade of intracellular signaling events that lead to the activation of several key transcription factors and kinases, culminating in the expression of adhesion molecules and other pro-inflammatory mediators. The primary pathways implicated in TNF-induced inflammation and targeted by this compound are the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and the nuclear factor-kappa B (NF-κB) pathways.

The activation of these pathways in endothelial cells leads to the upregulation of adhesion molecules such as E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1). These molecules facilitate the adhesion and transmigration of leukocytes from the bloodstream into the surrounding tissues, a critical step in the inflammatory process.

Below is a diagram illustrating the simplified TNF-induced inflammation signaling pathway and the points of intervention by this compound.

Data Presentation: Effects of this compound

While comprehensive quantitative data on the direct inhibition of TNF pathway components by this compound is limited in the public domain, the available information demonstrates a clear inhibitory effect. The following tables summarize the observed effects of this compound.

Table 1: Qualitative Effects of this compound on TNF-α-Induced Responses in HUVECs

| Target Molecule/Process | Observed Effect of this compound (10 µM) | Reference |

| E-selectin Expression (24h) | Inhibition | [1] |

| VCAM-1 Expression (24h) | No Inhibition | [1] |

| ICAM-1 Expression (24h) | No Inhibition | [1] |

| JNK Phosphorylation (20 min) | Inhibition | [1] |

| p38 Phosphorylation (20 min) | Inhibition | [1] |

| NF-κB p65 (Ser536) Phosphorylation (20 min) | Inhibition | [1] |

| Reactive Oxygen Species (ROS) Generation | Inhibition | [1] |

Table 2: Quantitative Inhibition Data for this compound on Calmodulin-Activated Enzymes

| Enzyme | IC50 | Apparent Ki | Reference |

| Myosin Light Chain Kinase | 6.2 µM | 0.8 µM | [2] |

| Cyclic Nucleotide Phosphodiesterase | 0.55 µM | Not Reported | [2] |

Note: The data in Table 2 is provided for context on the potency of this compound in other biological systems and is not directly related to the TNF-induced inflammation pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Endothelial Cell Growth Medium supplemented with human recombinant epidermal growth factor (10 ng/mL), hydrocortisone (1.0 µg/mL), gentamicin (50 µg/mL), amphotericin B (50 ng/mL), bovine brain extract (3 mg/mL), and 2% (v/v) Fetal Bovine Serum (FBS).

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed with cells at passage 2 or 3, at approximately 90% confluency.

-

Treatment Protocol:

-

Pre-treat HUVECs with this compound (10 µM) for 30 minutes.

-

Apply TNF-α (10 ng/mL) for the specified duration (e.g., 20 minutes for phosphorylation studies, 24 hours for adhesion molecule expression).

-

Western Blotting for Phosphorylated Proteins

This protocol is for the detection of phosphorylated JNK, p38, and NF-κB p65.

-

Reagents:

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent (e.g., BCA kit).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies against phosphorylated and total JNK, p38, and NF-κB p65.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

For total protein levels, the membrane can be stripped and re-probed with antibodies against the non-phosphorylated forms of the proteins.

-

Measurement of Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Reagents:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO).

-

Serum-free cell culture medium.

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Seed HUVECs in a multi-well plate and allow them to adhere overnight.

-

Pre-treat cells with this compound as described in section 4.1.

-

Remove the medium and wash the cells once with warm serum-free medium.

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.

-

Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add TNF-α to the cells in PBS or serum-free medium.

-

Measure the fluorescence intensity immediately using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Conclusion

This compound demonstrates a clear inhibitory effect on TNF-induced inflammatory pathways in human umbilical vein endothelial cells. Its mechanism of action involves the suppression of ROS generation and the subsequent inhibition of JNK and p38 phosphorylation, as well as a direct, ROS-independent inhibition of NF-κB phosphorylation.[1] These actions collectively lead to the specific downregulation of E-selectin expression, a key adhesion molecule in the inflammatory cascade. While further studies are needed to provide more detailed quantitative data on its potency and to fully elucidate its therapeutic potential, this compound represents a promising lead compound for the development of novel anti-inflammatory therapies targeting vascular inflammation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the properties of this compound and similar molecules.

References

initial synthesis and discovery of CV-159

An In-depth Technical Guide to the Initial Synthesis and Discovery of Sotorasib (AMG 510)

Introduction

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1] As a small GTPase, KRAS functions as a molecular switch in critical intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common drivers of human cancers; however, its high affinity for GTP/GDP and the lack of a well-defined binding pocket posed significant challenges for therapeutic intervention.[1]

The discovery of Sotorasib (AMG 510) represents a landmark achievement, culminating from innovative structure-based drug design and a deep understanding of the unique biology of the KRAS G12C mutation.[1] This mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1] The presence of this mutant cysteine residue provided a unique opportunity for the development of targeted covalent inhibitors.[1] Sotorasib is the first clinically approved, orally bioavailable, and selective covalent inhibitor that irreversibly locks the KRAS G12C protein in its inactive state, representing a paradigm shift in treating KRAS-mutated cancers.[2][3] This guide details the core aspects of its discovery, synthesis, and mechanism of action.

Signaling Pathway and Mechanism of Action

The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. In its active form, KRAS triggers downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[1] The G12C mutation impairs the intrinsic GTPase activity of KRAS, trapping the protein in a constitutively active, GTP-bound state and leading to persistent oncogenic signaling.[1]

Sotorasib functions by selectively and irreversibly binding to the thiol group of the mutant cysteine residue at position 12.[4] This covalent bond is formed within a cryptic "switch-II" pocket that is accessible only when KRAS G12C is in its inactive, GDP-bound conformation.[5][6] By forming this bond, Sotorasib locks the KRAS G12C protein in its inactive state, which prevents the exchange of GDP for GTP and blocks its interaction with downstream effectors.[5][7] This targeted mechanism ensures high specificity for the mutant protein with minimal effect on wild-type KRAS.[5]

Quantitative Data Summary

The development of Sotorasib was guided by extensive quantitative analysis of its biochemical potency, cellular activity, and clinical efficacy.

Table 1: Biochemical and In Vitro Cellular Activity

Sotorasib demonstrates high potency and selectivity for the KRAS G12C mutant protein and derivative cell lines, with minimal activity against wild-type KRAS or other mutants.

| Parameter | Target / Cell Line | Cancer Type | Value | Method / Assay |

| Nucleotide Exchange IC₅₀ | KRAS G12C | - | 8.88 nM | TR-FRET Assay[5] |

| Nucleotide Exchange IC₅₀ | KRAS (Wild-Type) | - | >100 µM | TR-FRET Assay[5] |

| Nucleotide Exchange IC₅₀ | KRAS G12D | - | >100 µM | TR-FRET Assay[5] |

| Cell Viability IC₅₀ | NCI-H358 | NSCLC (G12C) | 0.004 - 0.032 µM | Cell Viability Assay[4][5] |

| Cell Viability IC₅₀ | MIA PaCa-2 | Pancreatic (G12C) | ~0.009 µM | Cell Viability Assay[8] |

| Cell Viability IC₅₀ | Non-KRAS G12C Lines | - | >7.5 µM | Cell Viability Assay[8] |

Table 2: Clinical Efficacy in NSCLC (CodeBreaK 100 Phase 2)

The phase 2 results from the CodeBreaK 100 trial underscored Sotorasib's significant clinical benefit in patients with previously treated KRAS G12C-mutated non-small cell lung cancer.[9][10]

| Clinical Endpoint | Value | Patient Population |

| Objective Response Rate (ORR) | 37.1% | 124 evaluable patients[9][10][11] |

| Disease Control Rate (DCR) | 80.6% | 124 evaluable patients[9][10][11] |

| Median Duration of Response (DoR) | 11.1 months | Responders[9] |

| Median Progression-Free Survival (PFS) | 6.8 months | 124 evaluable patients[10] |

| Median Overall Survival (OS) | 12.5 months | 124 evaluable patients[9] |

| 2-Year Overall Survival Rate | 32.5% | 174 patients (Phase 1 & 2)[12] |

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of Sotorasib is a multi-step process that has been optimized for large-scale manufacturing.[13][14] The process involves the construction of the core pyrido[2,3-d]pyrimidine structure, a key Suzuki-Miyaura coupling reaction to form the biaryl axis, and the final introduction of the acrylamide "warhead" that covalently binds to the target cysteine.[6][15] The control of atropisomerism—stereoisomers arising from restricted rotation around the biaryl bond—is a critical challenge addressed during synthesis.[6][16]

Protocol 1: Representative Synthetic Steps An improved, scalable process for preparing Sotorasib has been published.[15]

-

Cyclization: An amide starting material reacts with oxalyl chloride and subsequently cyclizes under basic conditions to yield a racemic dione intermediate as a mixture of atropisomers.[15]

-

Chiral Separation: The desired atropisomer is resolved via the formation of a (+)-2,3-dibenzoyl-D-tartrate salt, yielding the chirally pure M-dione.[16]

-

Chlorination and Amination: The dione is treated with phosphoryl chloride, followed by reaction with (S)-1-boc-3-methylpiperazine to afford a substituted pipazoline intermediate in high yield.[15]

-

Suzuki-Miyaura Coupling: The intermediate undergoes a palladium-catalyzed cross-coupling reaction with a boroxine to form the key biaryl compound.[15]

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.[15]

-

Final Acylation: The amine is treated with acryloyl chloride to install the reactive acrylamide group, yielding Sotorasib, which is then purified via crystallization.[14][15]

Biochemical and Cell-Based Assay Workflows

Protocol 2: TR-FRET Nucleotide Exchange Assay This biochemical assay is used to quantify the ability of Sotorasib to inhibit the exchange of GDP for GTP on the KRAS protein, a direct measure of its inhibitory mechanism.[5]

-

Principle: The assay measures the displacement of a fluorescently labeled GDP analog from the KRAS G12C protein by a non-hydrolyzable GTP analog. Inhibition of this process by Sotorasib results in a stable high TR-FRET signal.

-

Reagents: Recombinant KRAS G12C protein, fluorescently labeled GDP (e.g., BODIPY-GDP), a non-hydrolyzable GTP analog (e.g., GTPγS), and a guanine nucleotide exchange factor (GEF) such as SOS1.[5]

-

Procedure:

-

KRAS G12C protein pre-loaded with fluorescent GDP is added to a 384-well plate.[5]

-

Sotorasib is added at various concentrations and incubated to allow for covalent binding.[5]

-

The exchange reaction is initiated by adding a mixture of SOS1 and a high concentration of unlabeled GTPγS.[5]

-

The decrease in the TR-FRET signal is monitored over time as the fluorescent GDP is displaced.[5]

-

-

Data Analysis: The rate of signal decrease is plotted against the compound concentration to determine the IC₅₀ value.[5]

Protocol 3: Western Blot for p-ERK Inhibition This cell-based assay validates that Sotorasib inhibits the KRAS signaling pathway within a cellular context by measuring the phosphorylation level of the downstream effector ERK.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. apexbt.com [apexbt.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. targetedonc.com [targetedonc.com]

- 11. ilcn.org [ilcn.org]

- 12. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

- 15. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thieme-connect.com [thieme-connect.com]

An In-Depth Technical Guide to the Physicochemical Properties of CV-159

For Researchers, Scientists, and Drug Development Professionals

Abstract

CV-159 is a notable 1,4-dihydropyridine derivative recognized for its calcium channel antagonistic and anti-calmodulin properties.[1] Primarily investigated for its potential in cardiovascular research, this compound has demonstrated significant anti-inflammatory effects. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental methodologies for its biological assessment, and a visualization of its mechanism of action. While specific experimental values for some physicochemical properties of this compound are not publicly available, this document consolidates the existing data and provides context based on the broader class of 1,4-dihydropyridine derivatives.

Physicochemical Properties

This compound, chemically identified as 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester, possesses a unique molecular structure that contributes to its biological activity.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Chemical Name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester | [2] |

| CAS Number | 86384-98-7 | [1][3] |

| Molecular Formula | C₃₁H₃₄N₄O₇ | [3] |

| Molecular Weight | 574.62 g/mol | [3] |

| Storage Temperature | 2-8°C | [3] |

Biological Activity and Mechanism of Action

This compound exhibits potent anti-inflammatory effects by selectively interfering with tumor necrosis factor-alpha (TNF-α) induced signaling pathways in endothelial cells. It has been shown to inhibit the expression of E-selectin, a key adhesion molecule involved in inflammatory responses.[1] This inhibition is achieved through the suppression of the phosphorylation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38 MAPK), and the p65 subunit of nuclear factor-kappa B (NF-κB).[1]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by TNF-α, leading to E-selectin expression and the inhibitory role of this compound.

Experimental Protocols

The following sections detail generalized protocols for the key experiments used to characterize the biological activity of this compound.

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)

HUVECs are a standard model for studying endothelial cell biology and inflammatory responses.

-

Preparation of Culture Vessels: Culture flasks or plates are coated with a sterile solution of 0.1% gelatin or fibronectin to promote cell attachment.

-

Thawing and Seeding: Cryopreserved HUVECs are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a sterile centrifuge tube containing pre-warmed endothelial cell growth medium (EGM). The cells are centrifuged at a low speed (e.g., 200 x g) for 5 minutes. The supernatant is aspirated, and the cell pellet is resuspended in fresh EGM. Cells are then seeded onto the coated culture vessels at a recommended density (e.g., 2,500-5,000 cells/cm²).[4][5]

-

Incubation and Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is replaced every 2-3 days until the cells reach approximately 80-90% confluency.[4]

Western Blotting for Phosphorylated Proteins (p-JNK, p-p38, p-NF-κB)

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

-

Cell Lysis: HUVECs are treated with this compound for a specified time, followed by stimulation with TNF-α. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The lysates are centrifuged to pellet cellular debris.[6]

-

Protein Quantification: The protein concentration of the supernatant is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.[6]

-

Gel Electrophoresis and Transfer: An equal amount of protein from each sample is mixed with Laemmli buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated based on their molecular weight. Following electrophoresis, the separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

-

Immunoblotting: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of JNK, p38, and NF-κB p65. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software.[6]

E-selectin Expression Assay

This assay measures the amount of E-selectin expressed on the surface of HUVECs.

-

Cell Treatment: HUVECs are cultured in 96-well plates and pre-treated with various concentrations of this compound before stimulation with TNF-α.

-

Immunoassay (ELISA-based):

-

The cells are fixed with a suitable fixative (e.g., paraformaldehyde).

-

The wells are blocked to prevent non-specific antibody binding.

-

A primary antibody specific for human E-selectin is added to the wells and incubated.

-

After washing, an HRP-conjugated secondary antibody is added.

-

A substrate solution is added, and the color development is measured using a microplate reader. The intensity of the color is proportional to the amount of E-selectin expressed.[7]

-

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of this compound on TNF-α-induced inflammation in HUVECs.

Conclusion

This compound is a promising 1,4-dihydropyridine derivative with significant anti-inflammatory properties. Its ability to inhibit the TNF-α-induced expression of E-selectin by targeting the JNK, p38, and NF-κB signaling pathways highlights its potential as a therapeutic agent for inflammatory conditions. While a complete physicochemical profile is not yet publicly available, the existing data provides a solid foundation for further research and development. The experimental protocols and workflows detailed in this guide offer a framework for future investigations into the biological activities of this compound and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (this compound), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. zen-bio.com [zen-bio.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. benchchem.com [benchchem.com]

- 7. brighamandwomens.org [brighamandwomens.org]

CV-159: A Potential Modulator of Vascular Inflammation

An In-depth Technical Guide on the Core Targets of CV-159 in Endothelial Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular inflammation is a critical underlying process in the initiation and progression of numerous cardiovascular diseases, including atherosclerosis. The inflammatory cascade within the vascular endothelium is orchestrated by a complex network of signaling molecules and pathways, making it a prime target for therapeutic intervention. This technical guide delves into the preclinical findings for this compound, a 1,4-dihydropyridine derivative, and its targeted effects on inflammatory responses within human umbilical vein endothelial cells (HUVECs), a key in vitro model for studying vascular biology. This compound, characterized as a Ca2+ antagonist and anti-calmodulin agent, has demonstrated specific inhibitory effects on key inflammatory pathways, suggesting its potential as a novel therapeutic agent.[1]

Core Mechanism of Action

This compound exhibits a targeted inhibitory effect on the inflammatory cascade induced by tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. The primary mechanism of this compound revolves around the modulation of critical signaling pathways and the expression of adhesion molecules on endothelial cells.

Targeted Effects on Inflammatory Markers

Preclinical studies have shown that this compound selectively inhibits the expression of E-selectin on the surface of endothelial cells, a crucial adhesion molecule for the recruitment of leukocytes to the site of inflammation.[1] Notably, the expression of other important adhesion molecules, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), were not significantly affected by this compound treatment in the studied model.[1]

| Inflammatory Marker | Effect of this compound (10 µM) | Reference |

| E-selectin Expression | Inhibited | [1] |

| VCAM-1 Expression | No significant effect | [1] |

| ICAM-1 Expression | No significant effect | [1] |

Inhibition of Key Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to suppress the phosphorylation, and thus activation, of several key intracellular signaling molecules.

| Signaling Molecule | Effect of this compound (10 µM) | Reference |

| JNK Phosphorylation | Inhibited | [1] |

| p38 MAPK Phosphorylation | Inhibited | [1] |

| NF-κB p65 (Ser536) Phosphorylation | Inhibited | [1] |

The inhibitory action of this compound on these pathways appears to be mediated through distinct mechanisms. The suppression of JNK and p38 activation is linked to the compound's ability to reduce the generation of reactive oxygen species (ROS).[1] In contrast, the inhibition of NF-κB phosphorylation occurs through a ROS-independent pathway.[1]

Signaling Pathways and Experimental Workflows

This compound's Impact on TNF-α-Induced Inflammatory Signaling

The following diagram illustrates the proposed mechanism of action for this compound in attenuating TNF-α-induced inflammatory responses in endothelial cells.

Caption: this compound signaling pathway in endothelial cells.

Experimental Workflow for Assessing this compound's Anti-inflammatory Effects

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vitro model of vascular inflammation.

Caption: Workflow for this compound anti-inflammatory assessment.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the preclinical evaluation of this compound.[1]

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium supplemented with necessary growth factors.

-

Seeding: Cells are seeded in multi-well plates at a suitable density and allowed to adhere and reach confluence.

-

Pre-treatment: Prior to inflammatory stimulation, the cell culture medium is replaced with fresh medium containing this compound at a concentration of 10 µM. The cells are incubated for 30 minutes.

-

Stimulation: Following pre-treatment, TNF-α is added to the cell culture medium at a final concentration of 10 ng/ml.

-

Incubation: Cells are incubated for either 20 minutes for the analysis of signaling protein phosphorylation or 24 hours for the analysis of adhesion molecule expression.

Western Blotting

-

Cell Lysis: After the designated incubation period, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-JNK, phospho-p38, phospho-NF-κB p65, E-selectin, VCAM-1, ICAM-1, and loading controls like β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Reactive Oxygen Species (ROS) Measurement

-

Cell Preparation: HUVECs are cultured and treated with this compound and TNF-α as described in the "Cell Culture and Treatment" protocol.

-

Probe Loading: The cells are loaded with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe, by incubating them in a solution containing DCFH-DA.

-

Measurement: Intracellular ROS oxidizes DCFH-DA to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer.

-

Analysis: The fluorescence intensity is indicative of the level of intracellular ROS. The results are typically normalized to a control group.

Conclusion

The dihydropyridine derivative this compound demonstrates a specific and targeted anti-inflammatory effect on endothelial cells by inhibiting TNF-α-induced E-selectin expression. This is achieved through the dual inhibition of ROS-dependent (JNK and p38) and ROS-independent (NF-κB) signaling pathways. These preclinical findings highlight the potential of this compound as a lead compound for the development of novel therapeutics for vascular inflammatory diseases. Further in-depth studies are warranted to fully elucidate its pharmacological profile, including dose-response relationships and in vivo efficacy.

References

In Vitro Effects of CV-159 on TNF-α-Induced Inflammatory Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CV-159 is a 1,4-dihydropyridine derivative with demonstrated calcium antagonistic and anti-calmodulin properties.[1][2] This document outlines the core in vitro effects of this compound, focusing on its anti-inflammatory capabilities in a key cellular model of vascular inflammation. Specifically, it details the compound's inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α)-induced inflammatory responses in Human Umbilical Vein Endothelial Cells (HUVECs). Quantitative data from key assays are presented, along with detailed experimental protocols and visual diagrams of the implicated signaling pathways and workflows. The findings indicate that this compound selectively inhibits the expression of E-selectin by preventing the activation of JNK, p38, and NF-κB signaling pathways through both reactive oxygen species (ROS)-dependent and -independent mechanisms.[1]

Core Mechanism of Action

This compound exhibits a multi-faceted mechanism in mitigating endothelial inflammatory responses. In HUVECs stimulated with TNF-α, this compound has been shown to:

-

Selectively Inhibit E-selectin Expression: The compound significantly curtails the expression of the adhesion molecule E-selectin, which is crucial for the recruitment of leukocytes to the site of inflammation. Notably, it does not affect the expression of other adhesion molecules like VCAM-1 or ICAM-1.[1]

-

Inhibit Key Inflammatory Kinases: this compound prevents the TNF-α-induced phosphorylation (activation) of critical stress-activated protein kinases, namely JNK and p38 MAP kinase.[1]

-

Suppress NF-κB Activation: The compound inhibits the phosphorylation of the p65 subunit of NF-κB at Ser536, a key step in its activation cascade.[1]

-

Reduce Oxidative Stress: this compound directly inhibits the generation of intracellular Reactive Oxygen Species (ROS) induced by TNF-α.[1]

The inhibition of JNK and p38 activation appears to be linked to this compound's antioxidant properties, whereas the inhibition of NF-κB activation occurs through a separate, ROS-independent pathway.[1] Earlier studies also established that this compound is a potent inhibitor of calmodulin (CaM) function, which can impact a variety of cellular signaling events.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Inhibition of Calmodulin-Activated Enzymes by this compound [2]

| Enzyme Target | Metric | Value (µM) |

| Myosin Light Chain Kinase (MLC Kinase) | IC₅₀ | 6.2 |

| Myosin Light Chain Kinase (MLC Kinase) | Apparent Kᵢ | 0.8 |

| Cyclic Nucleotide Phosphodiesterase (Ca²⁺-PDE) | IC₅₀ | 0.55 |

| Dansyl-Calmodulin Fluorescence | IC₅₀ | 1.2 |

Table 2: Experimental Conditions for HUVEC Inflammation Model [1]

| Reagent | Concentration | Pre-treatment/Incubation Time |

| This compound | 10 µM | 30 minutes |

| TNF-α | 10 ng/ml | 20 minutes (for phosphorylation) |

| TNF-α | 10 ng/ml | 24 hours (for E-selectin expression) |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are the primary model.

-

Culture Conditions: Cells are cultured in standard endothelial cell growth medium supplemented with growth factors, fetal bovine serum, and antibiotics, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Treatment Workflow:

-

HUVECs are seeded into appropriate culture plates (e.g., 6-well plates for protein analysis).

-

Upon reaching confluence, cells are pre-treated with 10 µM this compound for 30 minutes.[1]

-

Following pre-treatment, the cells are stimulated with 10 ng/ml TNF-α.[1]

-

For analysis of protein phosphorylation, the incubation with TNF-α is carried out for 20 minutes.[1]

-

For analysis of E-selectin protein expression, the incubation is extended to 24 hours.[1]

-

Control groups include untreated cells, cells treated with this compound alone, and cells treated with TNF-α alone.

-

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a cocktail of protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated JNK, p38, NF-κB p65 (Ser536), total JNK, total p38, total p65, E-selectin, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify band intensities.

Intracellular ROS Generation Assay

-

Probe Loading: HUVECs are cultured in a suitable format (e.g., 96-well black-walled plate). After the pre-treatment period with this compound, the cells are loaded with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe for ROS.

-

Stimulation: TNF-α is added to the wells to induce ROS production.

-

Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 535 nm emission) using a microplate reader at various time points to determine the rate of ROS generation.

Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways affected by this compound and the general experimental workflow.

Caption: this compound inhibits TNF-α-induced E-selectin expression via ROS-dependent and -independent pathways.

Caption: Workflow for assessing the anti-inflammatory effects of this compound on TNF-α-stimulated HUVECs.

References

The Pharmacology of CV-159: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CV-159 is a novel 1,4-dihydropyridine derivative exhibiting unique pharmacological properties that distinguish it from other members of its class. Primarily characterized by its Ca2+ antagonistic and anti-calmodulin actions, this compound has demonstrated significant anti-inflammatory effects in preclinical models. This document provides a comprehensive overview of the current understanding of this compound's pharmacology, with a focus on its mechanism of action in vascular cells. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Introduction

Dihydropyridine derivatives are a well-established class of calcium channel blockers widely used in the management of cardiovascular diseases. This compound, a unique molecule within this class, demonstrates a dual mechanism of action involving both calcium channel modulation and direct calmodulin inhibition.[1] This dual activity contributes to its distinct pharmacological profile, particularly its potent anti-inflammatory properties. Early research has highlighted its potential in mitigating inflammatory responses in vascular endothelial and smooth muscle cells, suggesting a therapeutic role in conditions such as atherosclerosis.[2][3] This guide synthesizes the available pharmacological data on this compound, offering a technical resource for the scientific community.

Mechanism of Action

This compound exerts its pharmacological effects through a multi-faceted mechanism primarily centered on the inhibition of inflammatory signaling pathways in vascular cells. Its actions are mediated through both calmodulin-dependent and independent pathways, ultimately leading to a reduction in the expression of key adhesion molecules involved in inflammation.

Anti-Calmodulin Activity

This compound directly interacts with calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes. This interaction has been shown to inhibit the activity of CaM-dependent enzymes, including myosin light chain kinase (MLC kinase) and cyclic nucleotide phosphodiesterase (Ca2+-PDE).[1] The inhibition of these enzymes contributes to the overall cellular effects of this compound.

Inhibition of TNF-α-Induced Inflammatory Signaling

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory diseases. This compound has been shown to effectively counteract the inflammatory effects of TNF-α in both human umbilical vein endothelial cells (HUVECs) and rat mesenteric arterial smooth muscle cells.[2][3]

In HUVECs, this compound specifically inhibits the TNF-α-induced expression of E-selectin, an adhesion molecule critical for the recruitment of leukocytes to the site of inflammation.[3] This inhibition is achieved through the suppression of several key signaling molecules:

-

JNK and p38 Mitogen-Activated Protein Kinases (MAPKs): this compound prevents the TNF-α-induced phosphorylation and activation of JNK and p38 MAPKs.[3]

-

Nuclear Factor-kappaB (NF-κB): this compound inhibits the phosphorylation of the p65 subunit of NF-κB at Ser536, a key step in its activation.[3]

In vascular smooth muscle cells, this compound inhibits the TNF-α-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) by targeting:

-

Akt (Protein Kinase B): this compound prevents the TNF-α-induced phosphorylation of Akt at Ser473.[2]

-

NF-κB: Similar to its effect in endothelial cells, this compound inhibits the phosphorylation of the NF-κB p65 subunit.[2]

Role of Reactive Oxygen Species (ROS)

This compound has been demonstrated to inhibit the generation of reactive oxygen species (ROS) induced by TNF-α.[2][3] This antioxidant effect appears to be a key mechanism by which this compound regulates the JNK, p38, and Akt pathways. Interestingly, the inhibition of NF-κB by this compound in endothelial cells appears to be independent of its ROS-scavenging activity, suggesting a more direct modulatory effect on this pathway.[3]

Signaling Pathway Diagrams

Quantitative Data Summary

| Parameter | Value | Cell Type | Conditions | Reference |